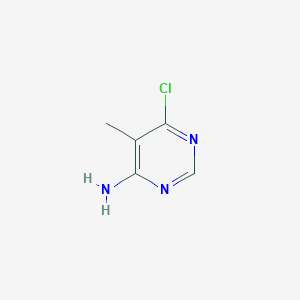

6-氯-5-甲基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 6-Chloro-5-methylpyrimidin-4-amine involves various chemical processes. For instance, the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of compounds showing significant antituberculous effect, highlighting the versatility of this chemical scaffold in synthesis (Erkin & Krutikov, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. X-ray crystallography analysis has shown the formation of distinct structures such as the hemi-hydrate form of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, demonstrating the diverse conformations that can be achieved (Odell et al., 2007).

Chemical Reactions and Properties

6-Chloro-5-methylpyrimidin-4-amine and its derivatives undergo various chemical reactions, leading to a wide range of products with potential biological activities. The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, for example, showcases the compound's reactivity and its ability to form bioactive molecules (Doulah et al., 2014).

Physical Properties Analysis

The physical properties of 6-Chloro-5-methylpyrimidin-4-amine derivatives have been characterized through experimental techniques such as FT-IR, FT-Raman, and NMR. These studies provide insight into the compound's vibrational modes and geometrical parameters, aiding in the understanding of its chemical behavior (Aayisha et al., 2019).

科学研究应用

Crystallography

- Methods of Application : The crystal structure was determined using a Rigaku Saturn 724 CCD diffractometer at a temperature of 293 K. The data were collected and analyzed using the CrysAlis Pro, Olex2, and SHELX software systems .

- Results or Outcomes : The crystal structure of 6-Chloro-5-methylpyrimidin-4-amine was found to be monoclinic, with cell parameters a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, V = 655.07 (6) ų, Z = 4, Rgt (F) = 0.0388, wRref (F²) = 0.0960 .

Pharmaceuticals

- Methods of Application : The compound was synthesized and its structure was determined using X-ray crystallography. The crystal structure was determined using a diffractometer and the data were analyzed using various software systems .

- Results or Outcomes : The crystal structure of the compound was determined and published. The pyrimidine ring forms a dihedral angle of 87.57 (5)° with the benzene ring. In the crystal structure, pairs of molecules are linked by intermolecular N-H⋯O hydrogen bonds to generate centrosymmetric R2 2 (8) ring motifs. In addition, molecules are linked into a three-dimensional extended network by intermolecular N-H⋯N, N-H⋯O and C-H⋯O hydrogen bonds .

Medicinal Chemistry

- Application Summary : Pyrimidopyrimidines, which can be synthesized from compounds like 6-Chloro-5-methylpyrimidin-4-amine, attract considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .

- Methods of Application : The synthesis of pyrimidopyrimidines involves reactions with guanidines, amidines, and formamide . The specific methods and procedures can vary depending on the desired end product and its intended application.

- Results or Outcomes : Pyrimidopyrimidines exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

未来方向

属性

IUPAC Name |

6-chloro-5-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIGQYDCSFFHPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620319 |

Source

|

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methylpyrimidin-4-amine | |

CAS RN |

14394-56-0 |

Source

|

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)